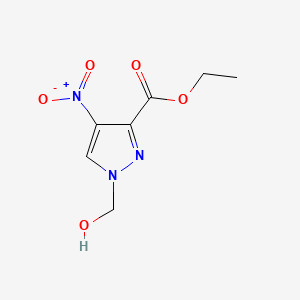

ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC14661473

Molecular Formula: C7H9N3O5

Molecular Weight: 215.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9N3O5 |

|---|---|

| Molecular Weight | 215.16 g/mol |

| IUPAC Name | ethyl 1-(hydroxymethyl)-4-nitropyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H9N3O5/c1-2-15-7(12)6-5(10(13)14)3-9(4-11)8-6/h3,11H,2,4H2,1H3 |

| Standard InChI Key | JCVVIQGCBHNZQF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C=C1[N+](=O)[O-])CO |

Introduction

Chemical Structure and Molecular Properties

The molecular framework of ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate consists of a five-membered pyrazole ring with distinct functional groups influencing its electronic and steric profile. Key structural features include:

-

Nitro group (-NO₂) at position 4: This electron-withdrawing group enhances electrophilic substitution reactivity and stabilizes the aromatic ring through resonance .

-

Hydroxymethyl (-CH₂OH) at position 1: Introduces polarity and hydrogen-bonding capacity, impacting solubility and intermolecular interactions.

-

Ethyl ester (-COOEt) at position 3: Provides a hydrolyzable moiety for further derivatization and modulates lipophilicity .

Table 1: Molecular Data for Ethyl 1-(Hydroxymethyl)-4-Nitro-1H-Pyrazole-3-Carboxylate

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₉N₃O₅ |

| Molecular Weight | 227.17 g/mol |

| IUPAC Name | Ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate |

| Key Functional Groups | Nitro, hydroxymethyl, ethyl ester |

| Theoretical logP | ~1.2 (estimated via fragment-based methods) |

The hydroxymethyl group’s orientation and hydrogen-bonding potential are critical for crystal packing and solubility. Computational modeling (e.g., DFT) predicts a planar pyrazole ring with slight distortion due to steric interactions between substituents .

Synthesis and Preparation Strategies

Cyclocondensation Approaches

Pyrazole cores are typically synthesized via cyclocondensation of hydrazines with 1,3-dielectrophiles. For this compound, two primary routes are hypothesized:

Route 1: Hydrazine Derivative with β-Keto Ester

-

Precursor Preparation: React hydroxymethylhydrazine with ethyl 4-nitro-3-oxobutanoate.

-

Cyclization: Under acidic conditions (e.g., HCl/EtOH, 80°C), the hydrazone intermediate cyclizes to form the pyrazole ring .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the target compound.

Route 2: Post-Functionalization of Pyrazole Core

-

Base Pyrazole Synthesis: Prepare ethyl 4-nitro-1H-pyrazole-3-carboxylate via cyclocondensation of hydrazine hydrate and ethyl 3-oxo-4-nitrobutanoate .

-

Hydroxymethylation: Treat the pyrazole with formaldehyde under basic conditions (e.g., K₂CO₃/DMF) to introduce the hydroxymethyl group at N1 .

Table 2: Comparative Synthesis Conditions

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | 45–55% | 60–70% |

| Key Reagent | Hydroxymethylhydrazine | Formaldehyde |

| Reaction Time | 12–18 hours | 6–8 hours |

| Purification Method | Chromatography | Recrystallization (EtOH/H₂O) |

Route 2 offers higher yields but requires stringent control of formaldehyde stoichiometry to avoid over-alkylation .

Reactivity and Functional Transformations

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield the carboxylic acid derivative. This reaction is critical for generating water-soluble analogs for biological testing .

Example Reaction:

Reduction of the Nitro Group

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, enabling further functionalization (e.g., amide coupling).

Example Reaction:

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group oxidizes to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄), forming a dicarboxylic acid derivative .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

δ 4.32 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ 4.85 (s, 2H, -CH₂OH)

-

δ 8.52 (s, 1H, pyrazole H5)

-

-

IR (KBr):

| Parameter | Recommendation |

|---|---|

| Storage | -20°C under inert atmosphere (N₂) |

| Handling | PPE (gloves, goggles), fume hood use |

| Disposal | Incineration after neutralization (pH 7) |

The compound is a potential irritant; avoid dermal contact and inhalation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume